molecular formula C2H6N2OS B093352 (Hydroxymethyl)thiourea CAS No. 1000-83-5

(Hydroxymethyl)thiourea

Cat. No. B093352
CAS RN: 1000-83-5
M. Wt: 106.15 g/mol
InChI Key: CALBDOUFMLLGQH-UHFFFAOYSA-N
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Description

“(Hydroxymethyl)thiourea” is a derivative of thiourea . Thiourea is an organosulfur compound with the formula SC(NH2)2 and the structure H2N−C(=S)−NH2 . It is structurally similar to urea (H2N−C(=O)−NH2), except that the oxygen atom is replaced by a sulfur atom .


Synthesis Analysis

The reaction of N, N ′-Bis(hydroxymethyl)thiourea with propane-1,3-diamine at a molar ratio of 2:1 gives 5,5′-propane-1,3-diylbis(1,3,5-triazinane-2-thione) . The reactions of N, N ′-bis(hydroxymethyl)thiourea with ethane-1,2-diamine (2:1) and of thiourea with formaldehyde and butane-1,4-diamine (1:2:1) afforded 5,5′-(ethane-1,2-diyl)bis(1,3,5-triazinane-2-thione) and 5,5′-(butane-1,4-diyl)bis(1,3,5-triazinane-2-thione), respectively .


Molecular Structure Analysis

The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods . NBO analysis shows that the Thio-(H2O)5 complex has higher stabilization energy values than the other complexes .


Chemical Reactions Analysis

Thiourea-based organic molecules show excellent catalytic activity in various transformations by their unique double H-bonding activation process . Chiral organic molecules having a thiourea backbone are well-recognized catalysts for the enantioselective synthesis of diverse products from asymmetric two- or multicomponent reactions .


Physical And Chemical Properties Analysis

Thiourea is a white solid with a density of 1.405 g/mL . Its melting point is 182 °C (360 °F; 455 K) and it is soluble in water (142 g/L at 25 °C) . The non-linear optical properties, such as dipole moment (μ), the polarizability (α0), and the first hyperpolarizability (βtot), and thermodynamic functions, such as entropy (S), specific heat capacity (Cv), and thermal energy (E), were calculated .

Scientific Research Applications

Safety And Hazards

Thiourea is combustible and, in contact with fire, gives off irritating or toxic fumes . Fine dust dispersed in air may ignite . Dust can form an explosive mixture with air . Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

Chemical compounds containing urea or thiourea moieties in their structure show a broad range of biological activities thanks to certain interactions between proteins and receptor targets . Therefore, they are widely used in the search for new antimicrobial, anticancer, antituberculosis, antimalarial, antiviral, or a-glucosidase inhibitor drug candidates .

properties

IUPAC Name

hydroxymethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2OS/c3-2(6)4-1-5/h5H,1H2,(H3,3,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALBDOUFMLLGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC(=S)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061380
Record name (Hydroxymethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Hydroxymethyl)thiourea

CAS RN

1000-83-5
Record name N-(Hydroxymethyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hydroxymethylthiourea
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, N-(hydroxymethyl)-
Source EPA Chemicals under the TSCA
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Record name (Hydroxymethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (hydroxymethyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.432
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Record name HYDROXYMETHYLTHIOUREA
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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